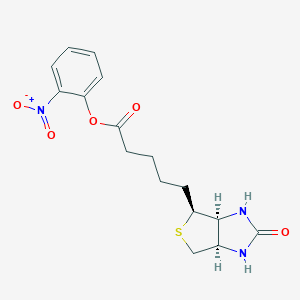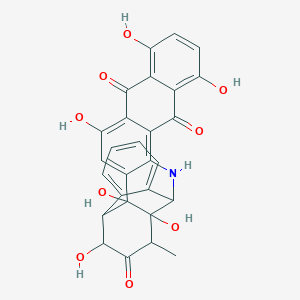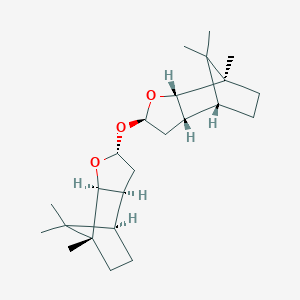![molecular formula C15H17NO2S B160616 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-63-5](/img/structure/B160616.png)
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid, also known as IPPA, is an organic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used in scientific research for its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in the production of prostaglandins, a group of lipid compounds that regulate inflammation and pain.
Mecanismo De Acción
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid works by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By reducing the production of prostaglandins, 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid reduces inflammation and pain. 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is a selective inhibitor of COX-2, which is the isoform of the enzyme that is involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting angiogenesis (the growth of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its well-established synthesis method and its ability to selectively inhibit COX-2. However, one of the limitations of using 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid. One area of interest is the development of new analogs of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid that may have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of COX enzymes in cancer progression and the potential use of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid as a cancer therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid and its potential applications in various disease models.
Métodos De Síntesis
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep process involving the reaction of 4-isopropyl-2-mercaptobenzothiazole with 2-bromoacetic acid, followed by a series of chemical transformations that result in the final product. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid is well-established and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid has been widely used in scientific research to investigate the role of COX enzymes in various physiological processes, including inflammation, pain, and cancer. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis and other inflammatory diseases.
Propiedades
Número CAS |
138568-63-5 |
|---|---|
Nombre del producto |
2-[4-(4-Isopropylthiazol-2-yl)phenyl]propanoic acid |
Fórmula molecular |
C15H17NO2S |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
2-[4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)13-8-19-14(16-13)12-6-4-11(5-7-12)10(3)15(17)18/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
CSBVYBCTSGSOQN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canónico |
CC(C)C1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



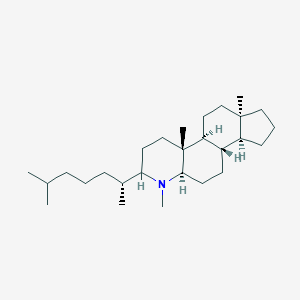
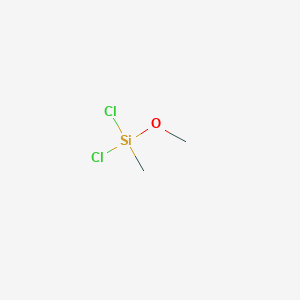
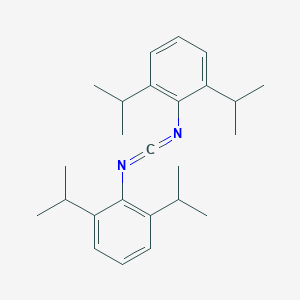
![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)
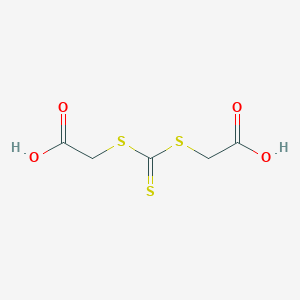
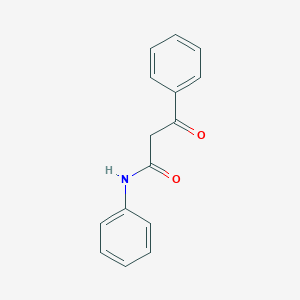
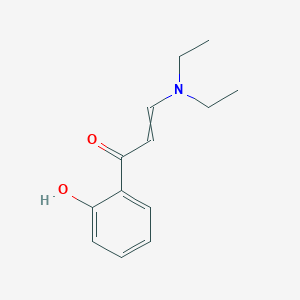

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B160555.png)

